MSK-1 Inhibitory Potency and Selectivity Ratios: SB-734117 Versus Related AGC Kinase Family Members
SB-734117 exhibits sub-nanomolar potency against MSK-1 with an IC50 of 3.0 nM, and demonstrates defined selectivity ratios against closely related AGC family kinases [1]. The compound shows a GSK-3 IC50 to MSK-1 IC50 ratio of 1.5, indicating near-equivalent potency against GSK-3, and an RSK-1 IC50 to MSK-1 IC50 ratio of 13.0, indicating approximately 13-fold selectivity for MSK-1 over RSK-1 . Additionally, at 1 µM concentration, SB-734117 inhibits IKK-alpha by approximately 37.5% and IKK-epsilon by 25.0%, while showing minimal activity against Mer kinase (1.0% inhibition at 10 µM) and Yes1 kinase (potency of 32,754.0 nM) . This multi-kinase engagement pattern differs from highly selective MSK-1 inhibitors such as SB-747651A, which exhibit narrower target profiles [2].
| Evidence Dimension | Kinase inhibitory potency and selectivity ratios |
|---|---|
| Target Compound Data | MSK-1 IC50 = 3.0 nM; GSK-3 IC50 / MSK-1 IC50 ratio = 1.5; RSK-1 IC50 / MSK-1 IC50 ratio = 13.0 |
| Comparator Or Baseline | RSK-1 (13-fold less sensitive than MSK-1); GSK-3 (nearly equipotent to MSK-1); Yes1 kinase (potency = 32,754 nM); Mer kinase (1.0% inhibition at 10 µM) |
| Quantified Difference | 13-fold selectivity for MSK-1 over RSK-1; >10,000-fold selectivity for MSK-1 over Yes1 |
| Conditions | Caliper assay and ChEMBL bioactivity database (PubChem BioAssays) |
Why This Matters
For scientific selection, the defined selectivity profile allows researchers to distinguish MSK-1-dependent effects from RSK-1-dependent effects while acknowledging GSK-3 co-inhibition as a potential confounding variable in mechanistic studies.
- [1] Khan AS, Murray MJ, Ho CMK, Zuercher WJ, Reeves MB, Strang BL. High-throughput screening of a GlaxoSmithKline protein kinase inhibitor set identifies an inhibitor of human cytomegalovirus replication that prevents CREB and histone H3 post-translational modification. J Gen Virol. 2017;98(4):754-768. View Source
- [2] Microbiology Society. Fig. 3 — Chemical structures of MSK inhibitors including SB-734117, H-89, and SB-747651A. J Gen Virol. 2017;98(4). View Source
